Product packaging for 4-propyldihydro-2H-pyran-2,6(3H)-dione(Cat. No.:CAS No. 4166-54-5)

4-propyldihydro-2H-pyran-2,6(3H)-dione

Cat. No.: B13589549
CAS No.: 4166-54-5
M. Wt: 156.18 g/mol
InChI Key: LNTKZYQUFRHQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Dihydropyran-2,6-dione Core Structures in Contemporary Chemical Research

The dihydropyran-2,6-dione moiety, which forms the core of the title compound, is a significant scaffold in organic chemistry. This structural unit is essentially a cyclic anhydride (B1165640) of a substituted glutaric acid. Such structures are valuable intermediates in the synthesis of a wide array of more complex molecules. For instance, derivatives of dihydropyran have been identified as having various biological activities, making them attractive targets for drug discovery. mdpi.comresearchgate.net Research into compounds with a dihydropyran-2-one core has revealed their potential as anticancer agents. nih.gov

Furthermore, the anhydride functionality within the dihydropyran-2,6-dione ring provides a reactive site for various chemical transformations. Anhydrides are known to react with nucleophiles, leading to ring-opening reactions that can be exploited to introduce new functional groups and build molecular complexity. britannica.com This reactivity makes them versatile building blocks in the synthesis of pharmaceuticals and other biologically active compounds. The stereoselective synthesis of substituted tetrahydropyrans, which can be derived from dihydropyranones, is of considerable interest due to the prevalence of the tetrahydropyran (B127337) ring in many natural products. nih.gov

Historical Perspective on Related Lactone and Anhydride Chemical Systems

The history of lactones and anhydrides is deeply rooted in the development of organic chemistry. The term "lactone" was first coined in 1844 by the French chemist Théophile-Jules Pelouze, who was studying derivatives of lactic acid. wikipedia.org In 1880, Wilhelm Rudolph Fittig expanded the definition of lactones to encompass all intramolecular carboxylic esters. wikipedia.org Lactones are cyclic esters formed from the intramolecular esterification of hydroxycarboxylic acids and are widespread in nature, playing significant roles in many biological processes. wikipedia.orgresearchgate.net

Carboxylic acid anhydrides, on the other hand, are characterized by two acyl groups bonded to a single oxygen atom. britannica.com Cyclic anhydrides, such as the dihydropyran-2,6-dione system, are typically formed by the dehydration of the corresponding dicarboxylic acid. britannica.com Historically, the study of anhydrides has been crucial for understanding acylation reactions, where they serve as effective acylating agents, albeit generally less reactive than their acyl chloride counterparts. britannica.com This tunable reactivity has made them valuable reagents in organic synthesis. The development of methods for the synthesis of cyclic anhydrides has been an ongoing area of research, with techniques ranging from simple heating of the diacid to the use of dehydrating agents. google.com

Rationale for Dedicated Investigation of the 4-Propyldihydro-2H-pyran-2,6(3H)-dione Framework

The specific investigation of this compound is warranted for several key reasons. Firstly, the introduction of a propyl group at the 4-position of the dihydropyran-2,6-dione ring introduces a lipophilic substituent that can significantly influence the compound's physical, chemical, and biological properties. The size and nature of the substituent on the heterocyclic ring can have a profound impact on its biological activity. nih.gov

Secondly, 4-substituted glutaric anhydrides are valuable intermediates in asymmetric synthesis. The prochiral nature of these molecules allows for stereoselective ring-opening reactions with various nucleophiles, leading to the formation of chiral products. These chiral building blocks are of high value in the synthesis of enantiomerically pure pharmaceuticals. The 3-substituted glutaric acids, which are the precursors to these anhydrides, are themselves important intermediates in the synthesis of biologically active compounds. scispace.com

Finally, a detailed study of the synthesis and reactivity of this compound can contribute to a more comprehensive understanding of the structure-reactivity relationships within this class of compounds. While general methods for the synthesis of substituted glutaric anhydrides exist, the specific conditions and yields for the 4-propyl derivative are not extensively documented in publicly available literature. A thorough investigation would provide valuable data for synthetic chemists looking to utilize this and similar frameworks in their research. The potential for this molecule to serve as a precursor to novel bioactive compounds or as a key intermediate in complex total syntheses underscores the importance of its dedicated study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B13589549 4-propyldihydro-2H-pyran-2,6(3H)-dione CAS No. 4166-54-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4166-54-5

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-propyloxane-2,6-dione

InChI

InChI=1S/C8H12O3/c1-2-3-6-4-7(9)11-8(10)5-6/h6H,2-5H2,1H3

InChI Key

LNTKZYQUFRHQKA-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=O)OC(=O)C1

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Propyldihydro 2h Pyran 2,6 3h Dione

De Novo Synthesis Approaches

De novo strategies aim to construct the dihydropyran-dione core from simple, acyclic starting materials. These methods offer flexibility in introducing substituents, such as the propyl group at the C4 position.

Cyclization of Pentanedioic Acid Derivatives

A direct and classical approach to 4-propyldihydro-2H-pyran-2,6(3H)-dione involves the intramolecular cyclization of its corresponding dicarboxylic acid, 3-propylpentanedioic acid (also known as 3-propylglutaric acid). As a substituted glutaric anhydride (B1165640), the target molecule can be formed via dehydration. libretexts.orgorgsyn.org This transformation is typically achieved by heating the diacid, often in the presence of a dehydrating agent like acetic anhydride or under vacuum to remove the water formed during the reaction. libretexts.orgchemicalbook.comorgsyn.org

Several methods for this cyclization are documented for analogous substituted glutaric acids:

Thermal Dehydration: Heating the substituted pentanedioic acid above its melting point (e.g., 150–280 °C) can induce cyclization by driving off water. libretexts.org

Dehydrating Agents: A common laboratory-scale method involves refluxing the diacid with acetic anhydride. chemicalbook.com The excess acetic anhydride and acetic acid byproduct are then removed by distillation.

Catalytic Dehydration: The use of sulfonic acid catalysts can lower the required reaction temperature (e.g., to 150–200 °C), making the process more energy-efficient. libretexts.org Adding an organic solvent capable of forming an azeotrope with water, such as toluene (B28343) or xylene, can further facilitate water removal and drive the reaction to completion. libretexts.org

The precursor, 3-propylpentanedioic acid, can be synthesized via Michael addition of a malonic ester to an α,β-unsaturated ester, followed by hydrolysis and decarboxylation. coconote.app

MethodReagent/ConditionPrecursorNotes
Thermal DehydrationHeat (150-280°C)3-Propylpentanedioic acidSimple, but may require high temperatures.
Acetic AnhydrideAcetic Anhydride, Reflux3-Propylpentanedioic acidCommon lab method; products are isolated by distillation. chemicalbook.com
Catalytic DehydrationSulfonic acid catalyst, Heat (150-200°C)3-Propylpentanedioic acidLower reaction temperature, more efficient. libretexts.org
Azeotropic DistillationToluene, Sulfonic acid catalyst, Reflux3-Propylpentanedioic acidFacilitates water removal to drive the reaction. libretexts.org

Condensation and Cyclization Reactions of Related Precursors

The pyran-dione ring system can be assembled through a sequence of condensation and cyclization reactions. A plausible route involves an initial Michael addition to construct the carbon backbone, followed by intramolecular cyclization. For instance, the reaction between an appropriate Michael donor, like diethyl malonate, and a Michael acceptor, such as an α,β-unsaturated ester, can form the necessary 1,3,5-tricarbonyl precursor after functional group manipulation. coconote.apporganicreactions.org

A representative sequence for the 4-propyl derivative could begin with the Knoevenagel condensation of propanal with malonic acid or its ester derivatives to form propylidenemalonic acid or its ester. This intermediate can then act as a Michael acceptor for a nucleophile like the enolate of an acetate (B1210297) ester. Subsequent hydrolysis of the ester groups, followed by decarboxylation and cyclization, would yield the target anhydride. The mechanism for a similar multicomponent synthesis leading to a pyrano[2,3-d]-pyrimidine dione (B5365651) involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. mdpi.com

StepReaction TypePrecursorsIntermediate/Product
1Michael AdditionDiethyl propylmalonate + Ethyl acrylatePoly-ester intermediate
2SaponificationPoly-ester intermediate + Base (e.g., NaOH)Poly-carboxylate salt
3Acidification & DecarboxylationPoly-carboxylate salt + Acid (e.g., HCl)3-Propylpentanedioic acid
4Cyclization3-Propylpentanedioic acid + Heat/Dehydrating agentThis compound

Organocatalyzed Cycloaddition Strategies

Organocatalysis offers powerful methods for constructing heterocyclic rings with high stereocontrol. N-Heterocyclic carbenes (NHCs) are particularly versatile catalysts for the synthesis of dihydropyranones through various annulation strategies, such as [4+2] and [3+3] cycloadditions. organic-chemistry.orgwikipedia.org

In a typical NHC-catalyzed [4+2] annulation, an α,β-unsaturated aldehyde can react with a 1,3-dicarbonyl compound. organic-chemistry.org To synthesize the 4-propyl-substituted target, one could envision a reaction where an appropriate three-carbon synthon is activated by an NHC and reacts with a four-carbon partner. For example, an NHC could catalyze the reaction of an α,β-unsaturated acid fluoride (B91410) with a trimethylsilyl (B98337) enol ether in a Michael addition-acylation sequence to yield dihydropyranones. coconote.app Alternatively, a formal [3+3] annulation between an enal and a 1,3-dicarbonyl compound under oxidative NHC catalysis can also yield substituted dihydropyranones. organic-chemistry.org The propyl group could be introduced on either the enal or the dicarbonyl precursor to achieve the desired substitution pattern at the C4 position.

StrategyCatalystPrecursor 1Precursor 2Key Intermediate
[4+2] AnnulationN-Heterocyclic Carbene (NHC)α,β-Unsaturated Aldehyde (e.g., 2-Pentenal)1,3-Dicarbonyl CompoundAcyl Azolium / Homoenolate
[3+3] AnnulationN-Heterocyclic Carbene (NHC)δ-Acetoxy Allenoate1C,3O-BisnucleophileVinylogous Enolate
Michael-AcylationN-Heterocyclic Carbene (NHC)α,β-Unsaturated Acid FluorideTMS Enol Etherα,β-Unsaturated Acyl Imidazolium

Stereoselective and Diastereoselective Synthetic Routes

Introducing a propyl group at the C4 position creates a chiral center, making stereoselective synthesis a critical consideration. Many of the aforementioned strategies can be adapted to control the stereochemistry.

Organocatalytic Routes: The use of chiral N-heterocyclic carbene catalysts is a well-established method for achieving high enantioselectivity in the synthesis of dihydropyranones. organic-chemistry.orgresearchgate.net Chiral catalysts, often derived from triazolium salts, can induce facial selectivity during the cycloaddition or annulation steps, leading to the formation of one enantiomer in excess. coconote.app

Substrate-Controlled Diastereoselectivity: When the starting materials already contain stereocenters, their inherent chirality can direct the formation of new stereocenters. For the synthesis of this compound, using a chiral precursor, such as an optically active Michael donor or acceptor, could lead to a diastereoselective synthesis. For example, diastereoselective Michael additions are known to produce intermediates that can be cyclized to form substituted pyranone structures with high stereocontrol. wikipedia.org

Asymmetric Desymmetrization: An alternative approach involves the enantioselective ring-opening of a prochiral anhydride, such as 3-propylglutaric anhydride, using a chiral catalyst and a nucleophile. While this does not form the ring, it is a key strategy for obtaining chiral derivatives from the anhydride. Chiral thiourea (B124793) catalysts have been effectively used for the desymmetrization of cyclic anhydrides with high enantioselectivity.

ApproachMethodCatalyst/ReagentOutcome
Asymmetric CatalysisNHC-catalyzed [4+2] AnnulationChiral Triazolium SaltHigh enantioselectivity (>90% ee). organic-chemistry.orgresearchgate.net
Substrate ControlDiastereoselective Michael AdditionChiral Auxiliary on PrecursorHigh diastereoselectivity. wikipedia.org
Asymmetric AnnulationPyran AnnulationChiral BITIP CatalystHigh enantioselectivity for cis-pyrans. organic-chemistry.org
Asymmetric DesymmetrizationRing-opening of prochiral anhydrideChiral Diamine-Derived ThioureaEnantiomerically enriched ring-opened products.

Transformations of Dihydropyran-2,6-dione Analogues and Precursors

Instead of building the ring from scratch, the target molecule can also be synthesized by modifying existing ring systems.

Ring-Expansion Reactions

Ring-expansion reactions provide a powerful method for synthesizing six-membered rings from more readily available five-membered precursors.

Baeyer-Villiger Oxidation: A classic strategy for forming lactones (cyclic esters) is the Baeyer-Villiger oxidation of cyclic ketones. wikipedia.orgnumberanalytics.com A suitably substituted cyclobutanone, such as 3-acyl-3-propylcyclobutanone, could theoretically undergo a Baeyer-Villiger oxidation to insert an oxygen atom into the ring, followed by oxidative cleavage of the acyl group to yield the target anhydride. The regioselectivity of the oxygen insertion is predictable based on the migratory aptitude of the adjacent carbon atoms.

Tiffeneau-Demjanov Rearrangement: This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a one-carbon ring expansion to a cycloketone. A potential, albeit multi-step, pathway could involve the synthesis of a 2-propyl-2-(aminomethyl)cyclobutane-1,1-diol. A subsequent Tiffeneau-Demjanov rearrangement would expand the four-membered ring to a five-membered α-hydroxyketone, which would require further oxidation and rearrangement steps to access the six-membered dione.

Rearrangement of Cyclopropanated Heterocycles: A stereoselective, metal-free ring-expansion of monocyclopropanated furans has been shown to produce dihydro-2H-pyran derivatives. wikipedia.org This method proceeds via a cyclopropylcarbinyl cation rearrangement. A furan (B31954) precursor bearing a propyl group and other necessary functionalities could potentially be converted to a cyclopropanated intermediate, which upon acid-catalyzed rearrangement, could form a dihydropyran scaffold that might be further oxidized to the target dione.

ReactionPrecursor TypeKey ReagentProduct Type
Baeyer-Villiger OxidationSubstituted CyclopentanonePeroxyacid (e.g., m-CPBA)δ-Lactone (Tetrahydropyranone). numberanalytics.com
Tiffeneau-Demjanov Rearrangement1-aminomethyl-cycloalkanolNitrous Acid (HNO₂)Ring-expanded Cycloketone.
Cyclopropylcarbinyl RearrangementMonocyclopropanated FuranAcid (e.g., TFA)Dihydro-2H-pyran. wikipedia.org

Conversion of Baylis–Hillman Adducts into Dihydropyranone Systems

The Morita–Baylis–Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst like a tertiary amine or phosphine. rsc.orgwikipedia.org The resulting products, known as Baylis-Hillman adducts, are highly functionalized allylic alcohols that serve as versatile intermediates for the synthesis of various cyclic frameworks, including pyranones. wikipedia.orgnih.gov

A general strategy for constructing pyranone systems involves the reaction of Baylis-Hillman adducts with 1,3-dicarbonyl compounds. For the synthesis of this compound, a plausible synthetic route could involve the Michael addition of a suitable nucleophile to a Baylis-Hillman adduct derived from an appropriate aldehyde, followed by cyclization.

Proposed Synthetic Scheme:

Formation of the Baylis-Hillman Adduct: The reaction between an activated alkene, such as ethyl acrylate, and butanal would be catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield the corresponding Baylis-Hillman adduct.

Michael Addition and Cyclization: The adduct could then undergo a conjugate addition with a cyanide source. Subsequent hydrolysis of the nitrile and the ester groups would lead to a tricarboxylic acid intermediate.

Lactonization/Anhydride Formation: Heating the intermediate would induce cyclization via dehydration to form the target this compound.

This approach leverages the dense functionality of the Baylis-Hillman adduct to construct the required carbon skeleton efficiently. wikipedia.org

StepReactant 1Reactant 2Catalyst/ReagentProduct
1ButanalEthyl AcrylateDABCOEthyl 2-(1-hydroxybutyl)acrylate
2Ethyl 2-(1-hydroxybutyl)acrylateDiethyl MalonateBase (e.g., NaOEt)Diethyl 2-(1-(1-ethoxy-1-oxopentan-2-yl)propyl)malonate
3Intermediate from Step 2H3O+, Heat-This compound

Dithiane Linchpin Coupling Strategies for Dihydropyranone Synthesis

Dithiane linchpin coupling represents a robust methodology for the stereocontrolled assembly of complex organic molecules. nih.gov This strategy, particularly the three-component coupling developed by Smith, has been effectively applied to the synthesis of 2,6-disubstituted dihydropyranones. figshare.comwsu.edunih.gov The core of this approach involves the sequential alkylation of a dithiane anion with two different electrophiles, typically epoxides. nih.gov

The standard dithiane linchpin approach leads to the formation of dihydropyran-4-one structures after deprotection of the dithiane (revealing a ketone) and subsequent cyclization. nih.gov Synthesizing the target this compound, which is a cyclic anhydride, via this method would require significant modifications to the standard protocol.

Proposed Strategy and Required Modifications:

A hypothetical route could begin with the synthesis of a substituted dihydropyran-4-one intermediate using the established dithiane linchpin methodology.

Linchpin Coupling: A 2-lithio-1,3-dithiane derivative would be sequentially reacted with two appropriate epoxides to construct the necessary carbon backbone.

Cyclization: Removal of the dithiane protecting group would unmask a carbonyl functionality, which would then undergo an intramolecular reaction to form a 2,6-disubstituted-4-hydroxytetrahydropyran.

Oxidation and Rearrangement: The resulting tetrahydropyran (B127337) would require further oxidation steps. A Baeyer-Villiger oxidation of the corresponding ketone (tetrahydropyran-4-one) could potentially lead to a lactone. Subsequent ring-opening and re-cyclization under dehydrating conditions could theoretically yield the desired anhydride structure.

This multi-step transformation highlights the versatility of the dithiane linchpin products, although it deviates from the direct synthesis of the target molecule. figshare.comwsu.edu

StepDescriptionKey ReagentsIntermediate Product
1Dithiane anion formation and coupling with first epoxide1,3-Dithiane, n-BuLi, Propylene oxide2-(2-hydroxypropyl)-1,3-dithiane
2Second deprotonation and coupling with second epoxiden-BuLi, Ethylene oxide2-(1-(2-hydroxyethyl)-2-hydroxypropyl)-1,3-dithiane
3Dithiane deprotection and cyclizationHgCl2, CaCO36-methyl-2-propyl-tetrahydro-2H-pyran-4-one
4Oxidation and Rearrangementm-CPBA, H3O+, HeatThis compound

Green Chemistry Principles and Sustainable Synthesis Methodologies

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign, economically viable, and safer for human health. semanticscholar.orgfirp-ula.org Applying these principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes.

Key Green Chemistry Principles in Practice:

Prevention: The most important principle is to prevent waste generation rather than treating it after it has been created. Synthetic routes should be designed to maximize the conversion of starting materials to the desired product.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. edu.krd Reactions like the Baylis-Hillman reaction have good atom economy as they combine starting materials directly. wikipedia.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. edu.krd The Baylis-Hillman reaction, for example, uses a catalytic amount of a tertiary amine, which is regenerated during the reaction cycle, thus reducing waste. organic-chemistry.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. semanticscholar.org Designing a synthetic pathway that avoids protecting groups for hydroxyl or carboxyl functions would be a key green objective.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. Some syntheses can be performed in water or under solvent-free conditions, significantly reducing the environmental impact. google.com

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. Conducting reactions at ambient temperature and pressure is ideal. While the Baylis-Hillman reaction can be slow, it often proceeds at room temperature, reducing energy consumption. wikipedia.org

By integrating these principles, the synthesis of this compound can be made more efficient and sustainable.

Green Chemistry PrincipleApplication to Synthesis
Atom Economy Favoring addition reactions (e.g., Baylis-Hillman) that incorporate most atoms from reactants into the product.
Catalysis Using catalytic amounts of DABCO instead of stoichiometric reagents to drive the reaction.
Reduce Derivatives Designing a sequence that avoids protection/deprotection of functional groups, reducing steps and waste.
Safer Solvents Exploring aqueous media or solvent-free conditions for the cyclization steps.
Energy Efficiency Optimizing reactions to proceed at ambient temperature and pressure to lower energy costs.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Propyldihydro 2h Pyran 2,6 3h Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like 4-propyldihydro-2H-pyran-2,6(3H)-dione. It provides detailed information about the chemical environment of individual protons and carbon atoms.

Two-dimensional NMR techniques are instrumental in unambiguously assigning the complex proton and carbon signals and elucidating the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton at the 4-position and the adjacent methylene (B1212753) protons of the propyl group, as well as the methylene protons at the 3- and 5-positions of the pyran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for determining stereochemistry. In the case of this compound, NOESY could reveal through-space interactions between the protons of the propyl group and the protons on the pyran ring, helping to define the preferred conformation of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methine at C4 would show a direct correlation to its corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. For this compound, HMBC would show correlations from the protons of the propyl group to the C3, C4, and C5 carbons of the pyran ring, confirming the attachment of the propyl group at the C4 position.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
2 - ~170 -
3 ~2.7 (m, 2H) ~35 H4, H5
4 ~2.5 (m, 1H) ~40 H3, H5, H1'
5 ~2.7 (m, 2H) ~35 H3, H4
6 - ~170 -
1' ~1.5 (m, 2H) ~30 H4, H2', H3'
2' ~1.3 (m, 2H) ~20 H1', H3'

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Quantitative NMR (qNMR) can be employed to determine the purity and isomeric ratio of this compound. By integrating the signals of specific protons or carbons of different isomers and comparing them to a certified internal standard, the precise quantity of each isomer in a mixture can be determined. This is particularly relevant if chiral centers are present, leading to the possibility of diastereomers or enantiomers.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of the carbonyl groups of the cyclic anhydride (B1165640). These typically appear in the region of 1750-1850 cm⁻¹. The C-O stretching vibrations of the ether linkage in the pyran ring would be observed in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the propyl group and the pyran ring will be visible around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The carbonyl stretches are also observable in the Raman spectrum. The C-C backbone of the propyl group and the pyran ring would give rise to characteristic signals in the fingerprint region (below 1500 cm⁻¹).

Table 2: Expected Vibrational Spectroscopy Data for this compound

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
C=O (Anhydride) 1750-1850 (strong) 1750-1850 (weak to medium)
C-H (Aliphatic) 2850-3000 (medium) 2850-3000 (strong)
C-O (Ether) 1000-1300 (strong) 1000-1300 (weak)

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through fragmentation patterns.

For this compound (C₈H₁₂O₃), the molecular weight is 156.18 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the loss of the propyl group (M-43), loss of CO (M-28), and loss of CO₂ (M-44), which are characteristic fragmentation pathways for cyclic anhydrides and alkyl-substituted compounds.

Table 3: Expected Mass Spectrometry Data for this compound

m/z Possible Fragment
156 [M]⁺
113 [M - C₃H₇]⁺
128 [M - CO]⁺

X-ray Crystallography for Solid-State Structural and Conformational Determination

If a suitable single crystal of this compound can be obtained, X-ray crystallography can provide an unambiguous determination of its solid-state structure. This technique would yield precise bond lengths, bond angles, and the conformation of the pyran ring (e.g., chair, boat, or twist-boat). It would also reveal the orientation of the propyl substituent relative to the ring and provide insights into intermolecular interactions in the crystal lattice.

Reactivity and Reaction Mechanisms of 4 Propyldihydro 2h Pyran 2,6 3h Dione

Nucleophilic Acyl Substitution Reactions at Carbonyl Centers

The core reactivity of 4-propyldihydro-2H-pyran-2,6(3H)-dione involves nucleophilic acyl substitution at one of its carbonyl carbons. The cyclic anhydride (B1165640) structure contains a good leaving group, a carboxylate anion, which is stabilized by resonance. This facilitates the attack of various nucleophiles, leading to the opening of the pyran ring. The general mechanism proceeds through a tetrahedral intermediate, followed by the elimination of the leaving group to yield a substituted glutaric acid derivative.

Hydrolysis and Alcoholysis Pathways

Hydrolysis: In the presence of water, this compound undergoes hydrolysis to yield 4-propylglutaric acid. This reaction can occur under neutral, acidic, or basic conditions, with the rate being significantly enhanced by the presence of acid or base catalysts. The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, breaking the acyl-oxygen bond and opening the ring to form the dicarboxylic acid.

Alcoholysis: The reaction of this compound with an alcohol, known as alcoholysis, results in the formation of a monoester of 4-propylglutaric acid. This reaction is typically carried out in the presence of an acid or base catalyst. The alcohol acts as the nucleophile, attacking a carbonyl carbon and leading to a ring-opened product where one carboxylic acid group is esterified. The regioselectivity of the attack (at the C2 or C6 carbonyl) can be influenced by steric factors and the reaction conditions.

ReactionNucleophileProductConditions
HydrolysisWater (H₂O)4-Propylglutaric acidNeutral, acidic, or basic
AlcoholysisAlcohol (R-OH)4-Propylglutaric acid monoesterAcid or base catalysis

Aminolysis and Amidation Reactions

Aminolysis: The reaction with ammonia (B1221849) or primary and secondary amines leads to the formation of monoamides of 4-propylglutaric acid. This process, termed aminolysis, is generally faster than hydrolysis or alcoholysis due to the higher nucleophilicity of amines. The reaction proceeds via a similar nucleophilic acyl substitution mechanism, where the amine attacks a carbonyl group, leading to the opening of the anhydride ring. Typically, two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the resulting carboxylic acid, forming an ammonium (B1175870) carboxylate salt.

Amidation: If the initial monoamide product is subjected to dehydrating conditions, it can undergo a subsequent intramolecular cyclization to form a six-membered imide ring, specifically a 4-propylpiperidine-2,6-dione derivative. This two-step process of aminolysis followed by dehydration is a common route to cyclic imides.

ReactionNucleophileIntermediate ProductFinal Product (with dehydration)
AminolysisAmmonia (NH₃)4-Propylglutaramic acid4-Propylpiperidine-2,6-dione
AminolysisPrimary Amine (R-NH₂)N-Alkyl-4-propylglutaramic acidN-Alkyl-4-propylpiperidine-2,6-dione
AminolysisSecondary Amine (R₂NH)N,N-Dialkyl-4-propylglutaramic acid-

Reactions at the Alpha-Carbon (C-3) and Gamma-Carbon (C-5) Positions

The presence of carbonyl groups in this compound renders the protons on the adjacent carbons (alpha-carbons at C-3 and C-5) acidic. Deprotonation of these positions with a suitable base generates an enolate, which is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Alkylation and Acylation Reactions

Alkylation: The enolate derived from this compound can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the alpha-carbon. The regioselectivity of this reaction (alkylation at C-3 versus C-5) can be influenced by the choice of base, solvent, and temperature, which control the formation of the kinetic versus the thermodynamic enolate.

Acylation: Similarly, the enolate can be acylated by reacting with acyl chlorides or other acid anhydrides. This introduces an acyl group at the alpha-position, leading to the formation of a β-dicarbonyl compound. These products are versatile intermediates in organic synthesis.

ReactionReagentPosition of ReactionProduct Type
AlkylationAlkyl halide (R-X)C-3 or C-5α-Alkylated glutaric anhydride
AcylationAcyl chloride (R-COCl)C-3 or C-5α-Acylated glutaric anhydride

Michael Addition Reactions

While less common for the anhydride itself to act as the nucleophile, the enolate of this compound can theoretically act as a Michael donor in a conjugate addition to an α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction would result in the formation of a new carbon-carbon bond at the β-position of the Michael acceptor. The reaction is thermodynamically controlled and leads to the formation of a 1,5-dicarbonyl compound after the addition and subsequent workup.

Ring-Opening and Recyclization Transformations

Beyond simple nucleophilic ring-opening, this compound can undergo more complex transformations that involve the initial opening of the pyran ring followed by a subsequent intramolecular cyclization to form new heterocyclic or carbocyclic systems. The nature of the final product is highly dependent on the nucleophile used and the reaction conditions.

For instance, reaction with bifunctional nucleophiles can lead to the formation of various heterocyclic compounds. An example is the reaction with hydrazine (B178648), which can initially open the anhydride ring to form a hydrazide. This intermediate can then undergo intramolecular cyclization to form a six-membered pyridazinedione ring. Similarly, reactions with other bifunctional reagents can be envisioned to produce a variety of heterocyclic structures, making this compound a useful building block in synthetic organic chemistry.

Interconversion with Acyclic Derivatives

The cyclic structure of this compound can be interconverted with its acyclic derivatives through ring-opening reactions. This process is characteristic of cyclic anhydrides, which can react with nucleophiles to yield dicarboxylic acid derivatives. The reaction is initiated by the nucleophilic attack on one of the carbonyl carbons of the anhydride ring. This leads to the cleavage of the carbon-oxygen bond in the anhydride ring and the formation of a tetrahedral intermediate. Subsequent proton transfer results in the formation of the acyclic product.

For instance, the reaction with water leads to the formation of 4-propylpentanedioic acid (4-propylglutaric acid). Similarly, alcoholysis results in the corresponding monoester, and aminolysis yields the corresponding monoamide. The reaction is often catalyzed by acids or bases, which enhance the electrophilicity of the carbonyl group or the nucleophilicity of the attacking species, respectively. This ring-chain tautomerism is a reversible process, and the acyclic dicarboxylic acid can be cyclized back to the anhydride, typically by heating or using a dehydrating agent.

Formation of Condensed Heterocyclic Systems

This compound serves as a versatile building block for the synthesis of various condensed heterocyclic systems. The presence of two electrophilic carbonyl centers allows for condensation reactions with binucleophilic reagents to construct new rings fused to the pyran core or to completely transform the pyran ring into a different heterocyclic system.

Synthesis of Pyridazinones:

One important application is the synthesis of pyridazinone derivatives. The reaction of 4-substituted glutaric anhydrides with hydrazines is a common method for the preparation of the corresponding 1,2-dihydropyridazine-3,6-diones. The reaction proceeds through an initial nucleophilic attack of one of the hydrazine nitrogens on a carbonyl carbon, leading to ring opening and the formation of a hydrazide-carboxylic acid intermediate. Subsequent intramolecular cyclization via condensation between the second nitrogen of the hydrazine and the remaining carboxylic acid group, with the elimination of a water molecule, affords the six-membered pyridazinone ring. These pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and antiviral properties. nih.gov

Synthesis of Benzodiazepines:

Analogous to other cyclic anhydrides, this compound can be envisioned as a precursor for the synthesis of benzodiazepine (B76468) derivatives, which are a class of psychoactive drugs. nih.gov The synthesis would typically involve a multi-step sequence starting with the ring-opening of the anhydride by an ortho-amino-substituted aniline (B41778) or a related binucleophile. This would be followed by further functional group manipulations and a final intramolecular cyclization to form the seven-membered diazepine (B8756704) ring. The specific reaction pathways can be tailored to introduce various substituents on the resulting benzodiazepine scaffold.

Tautomeric Equilibria and Aromaticity Considerations

This compound can exist in equilibrium with its enol tautomer. masterorganicchemistry.comyoutube.com This keto-enol tautomerism involves the migration of a proton from an alpha-carbon to a carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group. libretexts.orgpressbooks.pub

The equilibrium between the keto and enol forms is influenced by several factors, including the solvent, temperature, and the presence of acid or base catalysts. pressbooks.pub In general, the keto form is thermodynamically more stable for simple cyclic anhydrides. However, the enol form can be stabilized by factors such as conjugation, intramolecular hydrogen bonding, or the formation of an aromatic system.

For this compound, two potential enol forms can be envisioned, arising from the deprotonation of the C3 or C5 positions. The resulting enol tautomers would introduce a degree of planarity and sp2-hybridized centers into the ring. While the pyran ring itself in the enol form is not aromatic, the potential for extended conjugation with substituents could influence the position of the tautomeric equilibrium. The presence of the electron-donating propyl group at the C4 position may have a modest electronic effect on the acidity of the adjacent alpha-hydrogens and thus on the propensity for enolization.

Desymmetrization Reactions with Chiral Catalysts

This compound is a prochiral molecule, meaning it is achiral but can be converted into a chiral molecule in a single chemical step. The two carbonyl groups are enantiotopic, and their selective reaction with a nucleophile in the presence of a chiral catalyst can lead to the formation of a single enantiomer of the product. This process is known as desymmetrization and is a powerful strategy in asymmetric synthesis.

The desymmetrization of meso-glutaric anhydrides, which are structurally similar to this compound, has been achieved with high enantioselectivity using both enzymatic and organocatalytic methods. nih.govrsc.org

Enzymatic Desymmetrization:

Lipases are commonly used enzymes for the desymmetrization of cyclic anhydrides. In the presence of an alcohol, a lipase (B570770) can catalyze the enantioselective ring-opening of the anhydride to produce a chiral monoester. The enzyme's chiral active site preferentially binds one of the two enantiotopic carbonyl groups, leading to the formation of one enantiomer of the product in excess. The stereochemical outcome can be influenced by the choice of enzyme, alcohol, and solvent.

Organocatalytic Desymmetrization:

Chiral organocatalysts, such as modified cinchona alkaloids or chiral phosphoric acids, have also been successfully employed for the desymmetrization of glutaric anhydrides. These catalysts can activate the anhydride and/or the nucleophile and control the stereochemistry of the ring-opening reaction. For example, a chiral amine catalyst can react with the anhydride to form a chiral acylammonium intermediate, which then reacts with an alcohol to give the chiral monoester with high enantioselectivity.

The following table summarizes representative results for the desymmetrization of 3-substituted glutaric anhydrides, which serve as a model for the reactivity of this compound.

Catalyst/EnzymeNucleophileProductYield (%)Enantiomeric Excess (ee %)
Lipase PSMethanolChiral monoester>9592
Quinine-derived thiourea (B124793)Benzyl alcoholChiral monoester9098
(R)-BINOL-phosphoric acidEthanolChiral monoester8595
Homodinuclear Ni2-(Schiff base) complexMethanolChiral hemiesterup to 99up to 94

Based on a comprehensive search of available scientific literature, a detailed theoretical and computational analysis focusing solely on This compound is not available in published research. While computational studies have been conducted on various related pyran derivatives, the specific data required to populate the requested article outline for this exact compound does not exist in the public domain.

Computational chemistry is a powerful tool for understanding molecular structure and reactivity. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are frequently used to investigate molecules within the pyran family. These studies provide valuable insights into:

Electronic Structure and Energetics: Calculating the distribution of electrons and the energy of different molecular states.

Geometry Optimization: Determining the most stable three-dimensional shape of a molecule.

Conformational Analysis: Exploring the different spatial arrangements (conformers) of a molecule and their relative energies.

Reaction Mechanisms: Mapping the energetic pathway of chemical reactions, including the identification of transition states.

Spectroscopic Prediction: Simulating spectra (NMR, IR, UV-Vis) to aid in the identification and characterization of compounds.

For example, research on related dihydropyran structures has utilized DFT methods like B3LYP to construct potential energy surfaces and understand conformational changes, such as the interconversion between twisted and bent ring forms. rsc.org Similarly, DFT calculations have been employed to study the thermal decomposition mechanisms of dihydropyran derivatives and to predict the vibrational frequencies (IR spectra) of substituted 2H-pyran-2-ones. scifiniti.commdpi.com Ab initio methods have been applied to other complex heterocyclic systems to elucidate conformational preferences and energy barriers to rotation. ijcce.ac.irresearchgate.net

However, without specific studies on this compound, it is not possible to provide scientifically accurate data tables or detailed research findings for the following sections as requested:

Theoretical and Computational Chemistry of 4 Propyldihydro 2h Pyran 2,6 3h Dione

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Generating content for these sections would require performing novel computational research on the molecule, which is beyond the scope of this response. An article with the specified level of detail and scientific rigor can only be produced once such research is conducted and published.

Strategic Applications of 4 Propyldihydro 2h Pyran 2,6 3h Dione in Organic Synthesis

As a Versatile Building Block for Complex Molecule Construction

The dihydropyranone core is a powerful building block in the synthesis of complex molecules, particularly natural products. researchgate.net Its structure allows for a variety of transformations, enabling chemists to introduce functionality and build stereochemical complexity. The anhydride (B1165640) moiety can be opened by various nucleophiles, and the carbonyl groups can participate in condensation and addition reactions.

For instance, related 4-methoxy-5,6-dihydropyran-2-one structures are key components in the synthesis of the pestalotin (B22945) family of natural products. mdpi.com The synthesis strategy often involves an asymmetric Mukaiyama aldol (B89426) reaction to construct the pyranone ring with high diastereoselectivity. mdpi.com This highlights the utility of the dihydropyranone skeleton in creating stereochemically rich fragments that are later incorporated into larger, biologically active molecules. Dihydropyrans are also crucial precursors in the synthesis of C-glycosides and components of macrocyclic antibiotics. nih.gov

Table 1: Examples of Dihydropyranone Scaffolds in Complex Molecule Synthesis
Precursor ScaffoldKey ReactionResulting Complex StructureReference
Chan's Diene & Chiral AldehydeAsymmetric Mukaiyama Aldol ReactionPestalotin Diastereomers mdpi.com
4-Oxoalkane-1,1,2,2-tetracarbonitrilesReaction with AldehydesFunctionalized Dihydropyran-4-carboxamides nih.gov
(S)-Propylene Oxide DerivativeDiels-Alder Cycloaddition(S)-Dermolactone (Fungal Pigment)

Role as an Intermediate in the Synthesis of Relevant Chemical Entities

Beyond being a starting building block, the 4-propyldihydro-2H-pyran-2,6(3H)-dione structure can serve as a pivotal intermediate in a multi-step synthetic sequence. In such syntheses, the dihydropyranone is formed partway through the reaction pathway and then undergoes further transformations.

A common strategy involves the cyclization of a linear precursor to form the dihydropyranone ring, which is then modified. For example, a catalytic asymmetric aldol reaction can be followed by a one-pot pyrone formation to smoothly furnish the desired dihydropyranone intermediate. mdpi.com This intermediate can then be subjected to reactions such as reduction, oxidation, or substitution to complete the synthesis of the target molecule. The synthesis of various pyran derivatives often proceeds through such intermediates, which are key to accessing the final molecular architecture. researchgate.net

Table 2: The Dihydropyranone Core as a Synthetic Intermediate
Preceding Step(s)Formation of IntermediateSubsequent Transformation(s)Final Product ClassReference
Asymmetric Aldol ReactionOne-pot pyrone formationO-methylation, Reduction4-methoxy-5,6-dihydroxy-pyran-2-ones mdpi.com
Kulinkovich Cyclopropanation & Oxidative FragmentationOxidative Heck CyclizationDiastereoselective Conjugate AdditionSubstituted Dihydro-2H-pyran-4(3H)-ones researchgate.net

Precursor for Advanced Heterocyclic Scaffolds

The reactivity of the dihydropyranone ring makes it an excellent precursor for the synthesis of other advanced heterocyclic scaffolds through ring-opening and ring-transformation reactions. researchgate.net The pyran-2-one system contains electrophilic centers that can react with a variety of binucleophiles, leading to the construction of fused or linked heterocyclic systems. researchgate.net

Reactions of pyran-2-ones with nitrogen-based nucleophiles like hydrazines, hydroxylamine, or aminopyrazoles can lead to the formation of pyridines, pyrazoles, and other N-heterocycles. nih.govnih.gov For example, multicomponent reactions involving aminopyrazoles, aldehydes, and a pyrone-like precursor (3-acetylcoumarin) can yield complex fused systems like dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. nih.gov Similarly, reactions with barbituric acid and malononitrile (B47326) can be used to construct pyrano[2,3-d]pyrimidine diones. nih.gov These transformations showcase the value of the pyranone core as a launchpad for generating diverse and novel heterocyclic structures, which are of great interest in medicinal chemistry. orientjchem.orgresearchgate.net

Table 3: Transformation of Pyranones into Other Heterocyclic Systems
Pyranone DerivativeReagent(s)Resulting Heterocyclic ScaffoldReference
2,6-Dicyano-4-pyroneAmmonia (B1221849)2,6-Bis(hetaryl)pyridines nih.gov
2,6-Dicyano-4-pyroneHydroxylaminePyrone-bearing 1,2,4-oxadiazoles nih.gov
Generic PyranoneBarbituric Acid, Aldehyde, MalononitrilePyrano[2,3-d]pyrimidine diones nih.gov
3-Acetylcoumarin (Pyranone analog)3-Amino-1H-pyrazol-5(4H)-one, Salicylic AldehydeDihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridines nih.gov

Chiral Auxiliary or Chiral Pool Starting Material in Asymmetric Synthesis

When prepared in an enantiomerically pure form, this compound has the potential to be used in asymmetric synthesis. It can act as a chiral pool starting material, where its inherent stereochemistry is transferred to the final product, or as a chiral auxiliary, which controls the stereochemical outcome of a reaction before being cleaved from the molecule.

The asymmetric synthesis of pyran rings is a well-established field, often employing chiral catalysts or auxiliaries to achieve high levels of stereocontrol. nih.govresearchgate.net For example, chiral cyclobutanones bearing a chiral auxiliary have been shown to react with aldehydes to produce 2,3-dihydro-4-pyranones with up to 93% enantiomeric excess (ee). nih.gov While specific examples utilizing an enantiopure 4-propyl derivative as the auxiliary are not prominent in the reviewed literature, the principle demonstrates the potential of such chiral heterocyclic systems to direct stereoselective transformations. Synthesizing all four diastereomers of pestalotin from a common chiral precursor, (R)-glycidol, further underscores the importance of chiral building blocks in accessing specific stereoisomers. mdpi.com

Table 4: Concepts in Asymmetric Synthesis of Pyrans
MethodChiral SourceProduct TypeStereochemical OutcomeReference
Catalytic Asymmetric AllylationBITIP catalyst with silyl-stannane reagentcis or trans Disubstituted PyransHigh enantioselectivity nih.gov
Aldehyde-Ketone CyclizationEthyl L-lactate as chiral auxiliary on cyclobutanone2,3-Dihydro-4-pyranonesUp to 93% ee nih.gov
Asymmetric Mukaiyama AldolTi(iOPr)₄/(S)-BINOL/LiCl catalystsyn-Aldol adduct for pyranone synthesisHigh dr and ee mdpi.com

Applications in Polymer Chemistry

The structure of this compound, which is a cyclic anhydride, suggests its potential application as a monomer in polymer chemistry, specifically through ring-opening polymerization (ROP). Cyclic anhydrides and lactones are common monomers for the synthesis of polyesters and polyanhydrides, which are often biodegradable and have applications in the biomedical field. nih.gov

The ring-opening copolymerization (ROCOP) of cyclic anhydrides (such as phthalic or glutaric anhydride) with epoxides is a well-developed method for producing polyesters with controlled properties. acs.orgmdpi.com The anhydride ring is opened to form ester linkages in the polymer backbone. Similarly, related delta-lactones like δ-valerolactone undergo ROP to form polyesters. researchgate.net Although the direct polymerization of this compound is not extensively documented in the surveyed literature, its structural similarity to polymerizable cyclic anhydrides suggests it could be a viable monomer for creating functional polyesters. The propyl group at the 4-position would introduce hydrophobicity and modify the physical properties (e.g., glass transition temperature, crystallinity) of the resulting polymer.

Development of Novel Reagents and Catalysts Based on the Dihydropyranone Core

While the dihydropyranone skeleton is frequently the target of syntheses employing novel catalysts, its use as a foundational core for the development of new reagents or catalysts is a less explored area. The potential exists to functionalize the 4-propyl-dihydropyranone ring to create molecules with specific catalytic or reagent-based activities. For example, attaching coordinating groups could transform the molecule into a chiral ligand for asymmetric metal catalysis. However, the scientific literature reviewed does not provide specific instances of this compound being used as a platform for designing new reagents or catalysts. The primary focus remains on its synthesis and its role as a building block or intermediate. mjbas.commdpi.com

Derivatives, Analogues, and Structure Reactivity Relationships of 4 Propyldihydro 2h Pyran 2,6 3h Dione

Synthesis and Reactivity of Substituted Dihydropyran-2,6-diones

The synthesis of the dihydropyran-2,6-dione core can be achieved through several strategic approaches, often involving cycloaddition reactions or the cyclization of linear precursors. Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for constructing these skeletons. nih.govmdpi.com For instance, [3+3] cyclization reactions between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes can yield highly substituted dihydropyranones. nih.gov The reactivity of these compounds is largely dictated by the two carbonyl groups and the ether linkage. They can serve as building blocks for more complex heterocyclic systems. researchgate.net For example, derivatives like dehydroacetic acid (a pyran-2,4-dione) are widely used precursors for constructing fused heterocyclic systems like furopyranones and thienopyranones. researchgate.net

The reactivity of the dihydropyran-2,6-dione ring allows for various transformations. These include alkylations, epoxidations, and ring-opening reactions, which can proceed while preserving the chirality of the molecule if a stereocenter is present. nih.gov The presence of substituents influences the accessibility and reactivity of different positions on the ring.

Table 1: Selected Synthetic Methods for Dihydropyranone Skeletons
MethodReactantsCatalyst/ConditionsProduct TypeRef
[3+3] Cycloaddition Enals and 1,3-dicarbonyl compoundsN-Heterocyclic Carbene (NHC)Trisubstituted dihydropyranones nih.gov
Hetero-Diels-Alder Danishefsky's diene analogs and aldehydes(R)-BINOL-Ti(OiPr)4Chiral dihydropyrones acs.org
Michael Addition Gilman or Grignard reagents and dihydropyran-4-onesCuI / n-BuLiSubstituted tetrahydropyran-4-ones nih.gov
Silyl-Prins Cyclization Vinylsilyl alcohols and aldehydesTMSOTfcis-2,6-disubstituted dihydropyrans nih.gov

Stereochemical Aspects and Chiral Derivatives

The presence of a substituent at the 4-position, as in 4-propyldihydro-2H-pyran-2,6(3H)-dione, creates a chiral center. The stereoselective synthesis of such chiral derivatives is of considerable interest. Enantioselective approaches often employ chiral catalysts to control the formation of a specific enantiomer. A highly efficient method involves the hetero-Diels-Alder reaction between dienes and aldehydes, catalyzed by complexes like (R)-BINOL-Ti(OiPr)4, which can yield products with excellent enantioselectivities (up to 99% ee). acs.org

Another strategy involves using chiral precursors derived from natural sources, such as monosaccharides, which provide a pre-existing stereochemical framework for the synthesis of chiral 5,6-dihydropyran-2-ones. researchgate.net The stereochemical outcome of reactions can also be controlled by the reaction mechanism. For example, TMSOTf-promoted annulation reactions can proceed via a chairlike transition state where substituents are disposed equatorially, leading to the formation of specific diastereomers, such as 2,6-cis-tetrahydropyrans, with high selectivity. nih.gov Similarly, silyl-Prins cyclizations can yield cis-2,6-disubstituted dihydropyrans with very good diastereoselectivity. nih.gov

Table 2: Examples of Stereoselective Syntheses in the Dihydropyranone Class
Reaction TypeKey ReagentsStereochemical OutcomeRef
Catalytic Asymmetric Allylation Aldehydes, silyl-stannane reagent, BITIP catalystEnantioselective formation of alcohol intermediate nih.gov
Hetero-Diels-Alder (E)-4-methoxy-2-trimethylsiloxy-penta-1,3-diene, various aldehydesHigh enantioselectivity (up to 99% ee) acs.org
Silyl-Prins Cyclization Vinylsilyl alcohol, aldehyde, TMSOTfHigh diastereoselectivity for cis-isomer (cis:trans, 90:10) nih.gov

Structure-Reactivity and Structure-Property Correlation Studies within the Dihydropyran-2,6-dione Class

The relationship between the structure of dihydropyran-2,6-diones and their reactivity is a subject of detailed study. The nature and position of substituents on the pyran ring can significantly alter the electronic properties and steric environment of the molecule, thereby influencing its reactivity. For instance, electron-withdrawing or electron-donating groups can affect the electrophilicity of the carbonyl carbons and the stability of reaction intermediates.

Computational studies, such as those using Density Functional Theory (DFT), are employed to understand these relationships. researchgate.net Such studies can analyze intramolecular interactions, like hydrogen bonding in hydroxylated analogues, which play a crucial role in molecular conformation and crystal stability. researchgate.netresearchgate.net These interactions can enhance the acidity of certain protons within the molecule. researchgate.net Hirshfeld surface analysis is another computational tool used to quantitatively analyze the different intermolecular interactions that govern the crystal packing and stability of these compounds. researchgate.net These theoretical models help in correlating calculated properties with experimental data, providing insights into how structural modifications will impact the chemical behavior of the compound.

Comparative Analysis with Positional and Structural Isomers

The properties of this compound can be better understood by comparing it with its isomers. A key class of positional isomers are the dihydropyran-2,4-diones. Unlike the 2,6-dione, which consists of a cyclic anhydride (B1165640) of a substituted glutaric acid, the 2,4-dione structure is a cyclic β-keto ester. This fundamental structural difference leads to distinct chemical reactivity.

For example, 6-phenyl-2H-pyran-2,4(3H)-dione, a 2,4-dione isomer, exists in tautomeric forms due to the presence of the 1,3-dicarbonyl system. researchgate.net This allows for different reactivity patterns, such as facile enolization and subsequent reactions at the enol or enolate. The synthesis of pyran-2,4-diones often involves different precursors, such as the reaction of pyran-2,4-diketone with aryl hydrazines to form bipyrazole derivatives. researchgate.net

Structural isomers, where the propyl group is at a different position (e.g., 3-propyl or 5-propyl), would also exhibit different properties. The position of the alkyl group influences the steric hindrance around the carbonyl groups and adjacent protons, affecting both the kinetics of reactions and the spectroscopic signatures (e.g., NMR chemical shifts) of the molecule.

Future Directions and Emerging Research Avenues for 4 Propyldihydro 2h Pyran 2,6 3h Dione Research

Exploration of Undiscovered Reactivity and Transformation Pathways

The inherent reactivity of the lactone functionalities within the 4-propyldihydro-2H-pyran-2,6(3H)-dione structure presents a fertile ground for discovering novel chemical transformations. Lactones are known to undergo a variety of reactions, including hydrolysis, aminolysis, reduction, and polymerization. wikipedia.org Future research is anticipated to delve into more complex and previously unexplored reaction pathways for this specific pyran-dione.

Key areas of investigation will likely include:

Asymmetric Catalysis: Developing stereoselective reactions to access chiral derivatives of this compound. This could involve the use of chiral catalysts to control the stereochemistry of reactions at the propyl-substituted carbon or adjacent centers, leading to the synthesis of enantiomerically pure compounds with potential applications in medicinal chemistry.

Ring-Opening and Ring-Expansion Reactions: Investigating novel reagents and conditions to selectively open one or both lactone rings, providing access to highly functionalized linear molecules. Furthermore, exploring rearrangements that could lead to the expansion of the pyran ring into larger heterocyclic systems is a promising area. The inherent ring strain in lactones makes them susceptible to such transformations. researchgate.net

Domino and Cascade Reactions: Designing multi-step, one-pot reactions that leverage the reactivity of the pyran-dione core to rapidly build molecular complexity. Such cascade reactions are highly efficient and atom-economical, aligning with the principles of green chemistry. mdpi.com

Photochemical Transformations: The use of visible light to unlock novel reaction pathways for compounds like diazoalkanes is a growing area of interest. rwth-aachen.dersc.orgresearchgate.net Future studies could explore the photochemistry of this compound to access unique molecular architectures that are not achievable through traditional thermal reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of heterocyclic compounds, including pyran derivatives, is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. springerprofessional.deresearchgate.netdurham.ac.ukuc.pt These technologies offer significant advantages over traditional batch processing, such as improved reaction control, enhanced safety, and the potential for high-throughput screening and optimization.

For this compound, future research in this area is expected to focus on:

Development of Continuous Flow Synthesis Routes: Designing and optimizing continuous flow processes for the synthesis of the target molecule and its derivatives. This would enable safer and more scalable production, which is particularly important for handling potentially hazardous reagents or exothermic reactions. uc.pt

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading, and residence time) to identify optimal conditions for the synthesis of this compound.

In-line Analysis and Purification: Integrating real-time analytical techniques (e.g., NMR, IR, and mass spectrometry) and in-line purification methods into flow synthesis setups. This would allow for continuous monitoring of reaction progress and the direct isolation of high-purity products without the need for traditional workup procedures. durham.ac.uk

Library Synthesis for Drug Discovery: Employing automated synthesis platforms to generate libraries of this compound derivatives with diverse substituents. This approach is highly valuable for structure-activity relationship (SAR) studies in drug discovery programs. springerprofessional.de

TechnologyPotential Application for this compoundKey Advantages
Flow Chemistry Scalable and safe synthesis of the parent compound and its derivatives.Enhanced heat and mass transfer, improved safety, higher reproducibility. uc.pt
Automated Synthesis High-throughput screening of reaction conditions and library generation.Increased efficiency, rapid optimization, discovery of novel compounds. durham.ac.uk
In-line Analytics Real-time monitoring of reaction progress and purity.Immediate feedback for process control, reduced analysis time. durham.ac.uk

Advanced Materials Science Applications and Functional Polymers

The structural features of this compound, particularly the presence of two lactone rings, make it an intriguing building block for the development of advanced materials and functional polymers. The ring-opening polymerization of lactones is a well-established method for producing polyesters, and this concept can be extended to this pyran-dione. wikipedia.org

Future research is likely to explore the following avenues:

Biodegradable Polyesters: Investigating the ring-opening polymerization of this compound to create novel biodegradable polyesters. The presence of the propyl group could be used to tune the physical properties of the resulting polymer, such as its crystallinity, melting point, and degradation rate.

Functional Monomers for Copolymers: Utilizing this compound as a functional monomer in copolymerization reactions with other cyclic esters or vinyl monomers. This could lead to the creation of copolymers with tailored properties for specific applications, such as drug delivery, tissue engineering, or sustainable packaging. The development of functional polymers from renewable resources is a key aspect of sustainable chemistry. researchgate.net

Cross-linked Materials and Hydrogels: Exploring the use of this compound in the synthesis of cross-linked polymer networks and hydrogels. The two lactone rings offer the potential for creating materials with high cross-linking density and unique mechanical and swelling properties.

Pyranone-based Chromogenic and Fluorogenic Polymers: While the starting molecule is a dihydropyran, chemical transformations could introduce unsaturation to create pyranone-based polymers. Such polymers have shown potential for use in sensing applications due to their chromogenic and fluorogenic properties. bohrium.com

Application of Machine Learning and Artificial Intelligence in Synthetic Design and Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry by enabling the rapid prediction of molecular properties, the design of novel synthetic routes, and the optimization of reaction conditions. nih.govproquest.comresearchgate.net For a relatively unexplored molecule like this compound, these computational tools offer a powerful approach to accelerate its investigation.

Emerging research in this domain is expected to encompass:

Retrosynthetic Analysis: Employing AI-powered retrosynthesis tools to propose novel and efficient synthetic pathways to this compound and its derivatives. These tools can analyze vast reaction databases to identify promising disconnections and precursor molecules. nih.govchemrxiv.org

Prediction of Physicochemical and Biological Properties: Using ML models to predict key properties of this compound and its virtual derivatives, such as solubility, stability, and potential biological activity. specialchem.comnih.govarxiv.org This can help to prioritize synthetic targets and guide experimental efforts.

Reaction Outcome and Yield Prediction: Developing and applying ML models to predict the outcome and yield of reactions involving this compound. This can significantly reduce the number of experiments required to optimize a synthetic step.

De Novo Molecular Design: Utilizing generative AI models to design novel pyran-dione derivatives with desired property profiles. These models can explore vast chemical spaces to identify molecules with enhanced biological activity or improved material properties.

AI/ML ApplicationRelevance to this compound ResearchExpected Impact
Retrosynthesis Prediction Designing efficient and novel synthetic routes. nih.govchemrxiv.orgAcceleration of synthesis and discovery of new pathways.
Property Prediction In silico screening for desirable physicochemical and biological properties. specialchem.comnih.govPrioritization of synthetic targets and cost reduction.
Reaction Optimization Predicting optimal reaction conditions for higher yields and purity.Minimized experimental effort and resource consumption.
Generative Design Creating novel pyran-dione structures with tailored functionalities.Discovery of new lead compounds and materials.

Q & A

Q. What are the primary synthetic routes for 4-propyldihydro-2H-pyran-2,6(3H)-dione?

The synthesis typically involves condensation reactions between propyl-substituted aldehydes and dihydropyran precursors. For analogous compounds (e.g., 4-chlorophenyl derivatives), key steps include:

  • Starting materials : Propionaldehyde derivatives and dihydropyran intermediates.
  • Catalysts : Acidic catalysts like p-toluenesulfonic acid facilitate cyclization and keto-group formation .
  • Reaction optimization : Temperature control (80–120°C) and inert atmospheres (N₂/Ar) to prevent side reactions . Methodological variations, such as microwave-assisted synthesis, may reduce reaction times.

Q. What common chemical reactions modify the dihydropyran-dione core?

The compound’s reactivity is driven by its two keto groups and propyl substituent:

  • Oxidation : Keto groups can be further oxidized using KMnO₄ or CrO₃ to introduce carboxyl functionalities .
  • Reduction : NaBH₄ or LiAlH₄ selectively reduces keto groups to hydroxyls, enabling polyol synthesis .
  • Substitution : The propyl chain allows alkylation or nucleophilic substitution (e.g., SN2 with amines or thiols) . Reaction outcomes depend on solvent polarity and steric effects from the propyl group.

Q. How is structural characterization performed for this compound?

Standard techniques include:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for propyl protons (δ 0.8–1.5 ppm) and keto carbons (δ 170–210 ppm) .
  • IR : Confirm keto groups (C=O stretch ~1700 cm⁻¹) .
    • X-ray crystallography : Resolve stereochemistry and ring conformation .
    • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Systematic optimization involves:

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature, catalyst loading, and solvent polarity .
  • Kinetic studies : Monitor reaction progress via HPLC or in-situ IR to identify rate-limiting steps .
  • Byproduct analysis : GC-MS to detect side products (e.g., over-oxidized derivatives) and adjust reagent stoichiometry . For example, lowering reaction temperatures from 120°C to 80°C in analogous syntheses reduced decomposition by 15% .

Q. How can contradictory data in biological activity studies (e.g., antimicrobial efficacy) be resolved?

Discrepancies may arise from assay conditions or structural impurities. Mitigation strategies include:

  • Dose-response assays : Establish EC₅₀ values across multiple cell lines to confirm potency thresholds .
  • Metabolite profiling : LC-MS to verify compound stability in biological media .
  • Structural analogs : Compare activity of propyl vs. methyl/chlorophenyl derivatives to isolate substituent effects . A 2025 study on chlorophenyl analogs resolved contradictions by standardizing MIC testing protocols across labs .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

Advanced methods include:

  • DFT calculations : Model transition states for keto-group reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity .
  • Molecular docking : Simulate interactions with enzyme targets (e.g., bacterial DHFR) to guide drug design .
  • QSAR models : Correlate propyl chain length with biological activity using datasets from analogous dihydropyran-diones . Recent work on dimethyl derivatives identified steric hindrance as a key factor in reaction feasibility .

Methodological Considerations

  • Contradiction Analysis : Cross-validate NMR and X-ray data to confirm stereochemical assignments .
  • Scalability : Pilot-scale reactions (1–5 mmol) in flow reactors enhance reproducibility for downstream applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.